Dimethylgermanium dichloride

説明

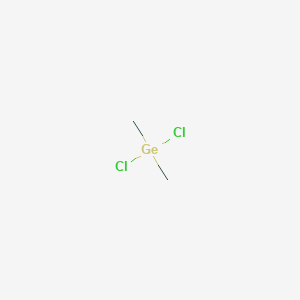

Dimethylgermanium dichloride, with the chemical formula (CH₃)₂GeCl₂, is an organogermanium compound. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water . This compound is primarily used in chemical research and synthesis due to its unique properties and reactivity .

作用機序

Target of Action

Dimethylgermanium dichloride is an organogermanium compound The primary targets of this compound are not well-documented in the literature

Mode of Action

Organogermanium compounds are generally known for their potential in synthesis and proteomics research .

Action Environment

It’s known that germanium and silicon react very similarly, as if germanium were a very heavy isotope of silicon . This suggests that environmental factors affecting silicon might also affect germanium compounds.

準備方法

Synthetic Routes and Reaction Conditions: Dimethylgermanium dichloride can be synthesized through the reaction of germanium tetrachloride with methylmagnesium chloride or methyl lithium. The reaction typically occurs in an anhydrous environment to prevent hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled reaction of germanium tetrachloride with methylating agents under anhydrous conditions. The process requires careful handling to avoid moisture, which can lead to the hydrolysis of the product .

化学反応の分析

Types of Reactions: Dimethylgermanium dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.

Reduction Reactions: It can be reduced to form dimethylgermanium hydride.

Polymerization Reactions: It can participate in polymerization reactions to form germole-containing π-conjugated polymers.

Common Reagents and Conditions:

Nucleophiles: Such as alkoxides or amines, are commonly used in substitution reactions.

Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

Polymerization Conditions: Typically involve the use of lithiated polymer precursors and tetrahydrofuran as a solvent.

Major Products Formed:

Substitution Products: Various organogermanium compounds.

Reduction Products: Dimethylgermanium hydride.

Polymerization Products: Germole-containing π-conjugated polymers.

科学的研究の応用

Dimethylgermanium dichloride is extensively used in scientific research due to its versatility:

類似化合物との比較

- Trimethylgermanium chloride

- Diphenylgermanium dichloride

- Dibutylgermanium dichloride

- Diethylgermanium dichloride

Comparison: Dimethylgermanium dichloride is unique due to its specific reactivity and the ability to form π-conjugated polymers. Compared to other organogermanium compounds, it offers distinct advantages in terms of its reactivity with nucleophiles and its applications in polymer chemistry .

生物活性

Dimethylgermanium dichloride, with the chemical formula (CH₃)₂GeCl₂, is an organogermanium compound that has garnered attention in various scientific fields, particularly in proteomics and chemical synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Weight : 173.62 g/mol

- Appearance : Colorless to pale yellow liquid

- Boiling Point : 124 °C

- Freezing Point : -22 °C

- Sensitivity : Moisture sensitive

This compound acts primarily as a precursor in the synthesis of various organogermanium compounds. Its biological activity is largely attributed to its ability to interact with biological molecules, potentially influencing metabolic pathways. The compound exhibits properties similar to those of silicon, which may enhance its reactivity with nucleophiles and facilitate the formation of biologically relevant structures.

Biological Activity and Applications

Recent studies have highlighted the biocidal properties of germanium-containing compounds, including this compound. Notable findings include:

- Antimicrobial Activity : Research indicates that germanium compounds possess bactericidal and fungicidal properties against a range of pathogens. A study demonstrated that specific germanium complexes showed effective minimum inhibitory concentrations (MICs) against various bacteria and fungi .

- Cellular Effects : In vitro studies have shown that organogermanium compounds can enhance oxidative phosphorylation efficiency in mitochondria, which suggests potential applications in metabolic disorders . This enhancement is linked to reduced lipid peroxidation levels, indicating a protective effect on cellular membranes.

- Immunomodulatory Effects : Some organogermanium compounds have been reported to stimulate immune responses, activating macrophages and enhancing the body's natural resistance to infections . These properties could be leveraged in therapeutic contexts, particularly for immunocompromised patients.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Case Study 1 : A laboratory investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, showcasing its potential as a disinfectant agent.

- Case Study 2 : In a model of oxidative stress, this compound was administered to rat liver mitochondria. The compound was found to significantly decrease markers of oxidative damage while increasing ATP production, suggesting its role as a mitochondrial protector .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | (CH₃)₂GeCl₂ | Antimicrobial, immunomodulatory | Proteomics, synthesis |

| Trimethylgermanium chloride | (CH₃)₃GeCl | Limited antimicrobial activity | Vapor deposition |

| Diphenylgermanium dichloride | C₆H₅₂GeCl₂ | Moderate antimicrobial effects | Chemical synthesis |

| Dibutylgermanium dichloride | C₈H₁₈GeCl₂ | Low biological activity | Organometallic chemistry |

Safety Information

This compound is classified as hazardous:

- Hazard Class : Flammable liquid and vapor; causes severe skin burns and eye damage.

- First Aid Measures : In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

特性

IUPAC Name |

dichloro(dimethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6Cl2Ge/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQECBLVSMFAWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165156 | |

| Record name | Dichlorodimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-48-2 | |

| Record name | Germane, dichlorodimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodimethylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodimethylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodimethylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。